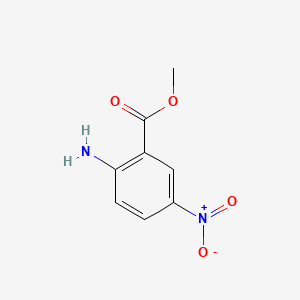

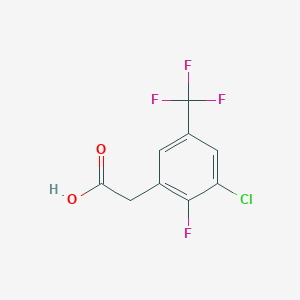

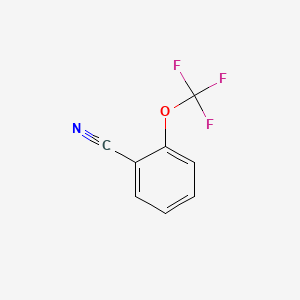

2,3-Difluoro-4-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Difluoro-4-methylphenol is a chemical compound that is part of a broader class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to an aromatic ring. While the specific compound 2,3-Difluoro-4-methylphenol is not directly discussed in the provided papers, the synthesis and structural analysis of similar compounds such as 2,6-diformyl-4-trifluoromethylphenol and 2-trifluoromethylphenol offer insights into the chemistry of fluorinated phenols.

Synthesis Analysis

The synthesis of related compounds like 2,6-diformyl-4-trifluoromethylphenol involves a multi-stage process that includes the protection of the phenol moiety and a key step of copper-mediated trifluoromethylation . This suggests that the synthesis of 2,3-Difluoro-4-methylphenol could also involve similar strategies for introducing fluorine atoms and protecting the phenolic group during the reaction sequence.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,3-Difluoro-4-methylphenol, such as 2-trifluoromethylphenol, has been determined using gas-phase electron diffraction . This technique, combined with ab initio molecular orbital calculations, provides detailed information on bond lengths, bond angles, and the presence of intramolecular hydrogen bonding, which is a significant factor in the stability and reactivity of these molecules. Such analysis is crucial for understanding the molecular geometry and electronic distribution in 2,3-Difluoro-4-methylphenol.

Chemical Reactions Analysis

Although the specific chemical reactions of 2,3-Difluoro-4-methylphenol are not detailed in the provided papers, the studies of similar fluorinated phenols can shed light on potential reactivity patterns. For instance, the presence of fluorine atoms can significantly affect the acidity of the phenolic hydrogen and the reactivity of the aromatic ring towards electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenols are influenced by the electronegativity of fluorine and its impact on the aromatic system. The papers suggest that the introduction of fluorine atoms can lead to unique hydrogen bonding patterns, as seen in 2-trifluoromethylphenol , and can alter the conformational preferences of the molecule, as indicated by the analysis of 2-arylseleno-1,3-dithianes . These properties are essential for understanding the behavior of 2,3-Difluoro-4-methylphenol in various environments and its potential applications.

Applications De Recherche Scientifique

Fluorescent Chemosensors

2,3-Difluoro-4-methylphenol derivatives are key components in the development of fluorescent chemosensors. These chemosensors, based on 4-methyl-2,6-diformylphenol (DFP) platforms, have shown high sensitivity and selectivity for detecting various metal ions, anions, and neutral molecules. The presence of formyl groups in DFP facilitates the modulation of sensing selectivity and sensitivity, leading to advancements in detecting analytes like Zn2+, Cu2+, Al3+, Mg2+, and Hg2+ (Roy, 2021).

Photophysical Behavior Studies

The photophysical properties of DFHBI derivatives, which have a structural resemblance to 2,3-Difluoro-4-methylphenol, have been extensively studied. These molecules exhibit weak fluorescence in liquid solvents but show significant enhancement in fluorescence when photoisomerization is impeded. The fluorescence properties are notably influenced by solvent interactions and pH levels, providing insights into the design of fluorogenic molecules for biological imaging and analytical applications (Santra et al., 2019).

Material Science: Synthesis of Liquid Crystals

In material science, 2,3-difluoro-4-methylphenol derivatives have been used to synthesize liquid crystal compounds. These compounds, derived from difluoro-4-alkoxyphenols, exhibit phase transition temperatures that are critical for the application of liquid crystals in displays and other technologies (Hou Guang, 2004).

Propriétés

IUPAC Name |

2,3-difluoro-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYIUITYVMVHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378914 |

Source

|

| Record name | 2,3-Difluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methylphenol | |

CAS RN |

261763-45-5 |

Source

|

| Record name | 2,3-Difluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)